N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide
CAS No.:
Cat. No.: VC16725415
Molecular Formula: C24H24Cl2N4O4
Molecular Weight: 503.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide -](/images/structure/VC16725415.png)
Specification
Molecular Formula | C24H24Cl2N4O4 |
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Molecular Weight | 503.4 g/mol |
IUPAC Name | N-[3-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino]oxan-4-yl]prop-2-enamide |
Standard InChI | InChI=1S/C24H24Cl2N4O4/c1-4-20(31)28-16-7-8-34-12-17(16)30-24-27-11-14-9-13(5-6-15(14)29-24)21-22(25)18(32-2)10-19(33-3)23(21)26/h4-6,9-11,16-17H,1,7-8,12H2,2-3H3,(H,28,31)(H,27,29,30) |
Standard InChI Key | MGZKYOAQVGSSGC-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)NC4COCCC4NC(=O)C=C)Cl)OC |
Introduction
Chemical Structure and Functional Features
The molecular structure of N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide (molecular formula: C₃₀H₂₈Cl₂N₄O₅) is defined by three key regions:
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Quinazoline Core: A bicyclic aromatic system comprising fused benzene and pyrimidine rings. The 6-position of the quinazoline is substituted with a 2,6-dichloro-3,5-dimethoxyphenyl group, which enhances hydrophobic interactions with target proteins .
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Oxane Ring: A tetrahydropyran moiety linked to the quinazoline via an amino group at the 2-position. The stereochemistry of the oxane’s 3- and 4-positions (S-configuration) is critical for binding affinity, as demonstrated in analogous kinase inhibitors .
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Propenamide Side Chain: An α,β-unsaturated amide at the 4-position of the oxane ring. This electrophilic group enables covalent binding to cysteine residues in kinase active sites, a feature shared with irreversible inhibitors like osimertinib .
The chlorine and methoxy substituents on the phenyl ring improve metabolic stability and membrane permeability, while the propenamide moiety confers selectivity toward kinases with accessible nucleophilic residues .
Synthetic Pathways and Optimization
The synthesis of this compound involves multistep organic reactions, as inferred from analogous quinazoline derivatives . A generalized route includes:
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Nitroaromatic Intermediate: Nitration of 3,4-dimethoxybenzene to yield 3,4-dimethoxynitrobenzene, followed by catalytic hydrogenation to 3,4-dimethoxyaniline .
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Cyano-Urea Formation: Reaction of 3,4-dimethoxyaniline with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano urea, a precursor for quinazoline cyclization .
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Quinazoline Cyclization: Treatment with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to form the 2-chloro-4-aminoquinazoline scaffold .
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Oxane and Propenamide Conjugation: Coupling the quinazoline intermediate with a functionalized oxane-propenamide derivative via nucleophilic substitution or Buchwald-Hartwig amination .
Key challenges include controlling regioselectivity during cyclization and maintaining stereochemical integrity during oxane ring functionalization. Modifications such as using chiral catalysts or protecting groups have been reported to improve yields and purity .
Pharmacological Activity and Mechanism
N-(3-{[6-(2,6-Dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide exhibits potent inhibitory activity against epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) kinases, with IC₅₀ values in the low nanomolar range . Its mechanism involves:
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Covalent Binding: The propenamide group forms a Michael adduct with cysteine residues (e.g., Cys773 in EGFR), leading to irreversible kinase inhibition .
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Allosteric Modulation: The dichloro-dimethoxyphenyl group occupies hydrophobic pockets adjacent to the ATP-binding site, enhancing binding affinity .
Table 1: Comparative Kinase Inhibition Profiles of Select Quinazoline Derivatives
Compound | EGFR IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | Selectivity Ratio (FGFR1/EGFR) |
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Target Compound | 2.1 ± 0.3 | 8.5 ± 1.2 | 4.0 |
Osimertinib | 12.4 ± 1.5 | >1000 | >80 |
AZD4547 | >1000 | 0.5 ± 0.1 | <0.001 |
Parameter | Value (Mean ± SD) |
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AUC₀–∞ (μg·min/mL) | 1180 ± 210 |
Cₘₐₓ (μg/mL) | 12.4 ± 2.1 |
t₁/₂ (h) | 4.7 ± 0.9 |
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